naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone (CAS: 914458-19-8), commonly known as JWH-145, is a synthetic cannabinoid reference material belonging to the naphthoylpyrrole class. It is primarily procured by forensic laboratories, toxicology testing centers, and pharmacological research facilities for use as an analytical standard and receptor binding probe. As a highly lipophilic compound, it exhibits good solubility in standard organic solvents such as DMSO, DMF, and ethanol (up to 10 mg/mL) . Structurally, it serves as the 5-phenyl pyrrole analog of the benchmark naphthoylindole JWH-018, providing critical utility in differentiating pyrrole-based cannabinoids from indole-based counterparts in chromatographic and mass spectrometric assays [1].
Substituting JWH-145 with generic naphthoylindoles (like JWH-018) or unsubstituted naphthoylpyrroles (like JWH-030) compromises both analytical resolution and structure-activity relationship (SAR) mapping. In forensic mass spectrometry, JWH-145 produces unique fragmentation patterns driven by its 5-phenyl-pyrrole core, which cannot be replicated by indole-based benchmarks [1]. Furthermore, in in vitro receptor assays, the presence of the 5-phenyl group fundamentally alters the steric profile and binding kinetics compared to unsubstituted pyrroles. Utilizing JWH-030 as a substitute leads to a drastic underestimation of receptor affinity, rendering it an inadequate proxy for studying the pharmacological potential of 5-aryl substituted pyrrole cannabinoids [2].
The inclusion of the 5-phenyl group on the pyrrole core of naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone (JWH-145) significantly enhances central cannabinoid (CB1) receptor binding compared to its unsubstituted counterpart, JWH-030. In competitive binding assays, JWH-145 demonstrates a Ki of 14 ± 2 nM for the CB1 receptor, whereas JWH-030 exhibits a much weaker affinity with a Ki of 87 nM [1]. This ~6-fold increase in binding affinity highlights the critical role of the 5-aryl substitution in mimicking the steric bulk of the indole ring found in classical JWH compounds.
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |
| Target Compound Data | 14 ± 2 nM (JWH-145) |
| Comparator Or Baseline | 87 nM (JWH-030) |
| Quantified Difference | ~6.2-fold higher affinity for JWH-145 |
| Conditions | In vitro competitive radioligand binding assay |
Procuring JWH-145 is essential for SAR studies aiming to map the steric requirements of the CB1 receptor binding pocket, as it isolates the effect of the 5-phenyl substitution on pyrrole cores.
JWH-145 acts as a potent agonist at the peripheral cannabinoid (CB2) receptor, exhibiting a Ki of 6.4 ± 0.4 nM. This provides a moderate selectivity ratio of approximately 2.2-fold for CB2 over CB1 (14 nM) [1]. When compared to the benchmark naphthoylindole JWH-018, which has a CB2 Ki of 2.9 ± 2.6 nM and a CB1 Ki of 9 ± 5 nM (selectivity ratio ~3.1x), JWH-145 offers a slightly shifted selectivity profile while maintaining nanomolar potency [2].
| Evidence Dimension | CB2 Receptor Binding Affinity (Ki) and Selectivity |
| Target Compound Data | Ki = 6.4 ± 0.4 nM (CB2/CB1 selectivity ~2.2x) |
| Comparator Or Baseline | JWH-018: Ki = 2.9 ± 2.6 nM (CB2/CB1 selectivity ~3.1x) |
| Quantified Difference | Comparable nanomolar potency with a modified selectivity ratio |
| Conditions | In vitro competitive radioligand binding assay |
This distinct binding profile makes JWH-145 a highly relevant reference standard for evaluating the differential receptor activation kinetics between naphthoylpyrroles and naphthoylindoles.
As a highly lipophilic synthetic cannabinoid, JWH-145 requires specific solvent systems for stable formulation in analytical and biological assays. It achieves a solubility of approximately 10 mg/mL in both dimethyl sulfoxide (DMSO) and ethanol, and 5 mg/mL in N,N-dimethylformamide (DMF) . This solubility profile is critical for preparing concentrated stock solutions. Attempting to formulate in aqueous buffers without adequate organic co-solvents results in precipitation, a common handling failure for unoptimized cannabinoid analogs.
| Evidence Dimension | Organic Solvent Solubility |
| Target Compound Data | 10 mg/mL in DMSO and Ethanol |
| Comparator Or Baseline | Aqueous buffers (insoluble/precipitates) |
| Quantified Difference | Orders of magnitude higher solubility in polar organic solvents |
| Conditions | Standard laboratory temperature and pressure |
Understanding these exact solubility parameters ensures reproducible stock solution preparation, preventing concentration errors in sensitive toxicological and pharmacological assays.
Driven by its unique 5-phenyl-pyrrole structure, JWH-145 is utilized as a critical analytical standard in forensic laboratories. Its distinct fragmentation pattern allows toxicologists to unequivocally differentiate naphthoylpyrrole derivatives from the more common naphthoylindole class (such as JWH-018) in GC-MS and LC-MS/MS workflows [1].
Because JWH-145 demonstrates a ~6-fold higher CB1 affinity than its unsubstituted counterpart JWH-030, it is an indispensable tool for pharmacological SAR studies. Researchers procure this compound to specifically model how steric bulk at the 5-position of the pyrrole ring interacts with the binding pockets of both CB1 and CB2 receptors [2].
Leveraging its established solubility profile (10 mg/mL in DMSO/Ethanol) and nanomolar receptor affinities, JWH-145 is highly suitable for integration into high-throughput screening (HTS) assays. It serves as a reliable positive control or competitive ligand when evaluating novel synthetic cannabinoids or potential receptor antagonists .